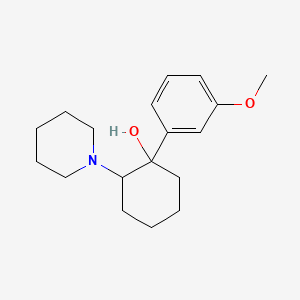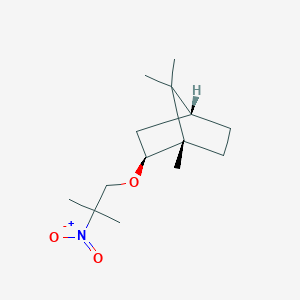
2-(2-Methyl-2-nitropropoxy)bornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-2-nitropropoxy)bornane is an organic compound that features a bornane backbone with a 2-methyl-2-nitropropoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-nitropropoxy)bornane typically involves the reaction of bornane derivatives with 2-methyl-2-nitropropane under specific conditions. One common method includes the use of a base to deprotonate the bornane derivative, followed by nucleophilic substitution with 2-methyl-2-nitropropane. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methyl-2-nitropropoxy)bornane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the bornane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2-Methyl-2-nitropropoxy)bornane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-2-nitropropoxy)bornane involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bornane backbone provides structural stability. The pathways involved may include electron transfer processes and binding interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-nitrosopropane: Similar in structure but with a nitroso group instead of a nitro group.
2-Methyl-2-nitropropane: Lacks the bornane backbone, making it less structurally complex.
Bornane derivatives: Compounds with similar bornane backbones but different substituents.
Uniqueness
2-(2-Methyl-2-nitropropoxy)bornane is unique due to the combination of the bornane backbone and the 2-methyl-2-nitropropoxy substituent. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
68002-97-1 |
|---|---|
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
(1S,2S,4R)-1,7,7-trimethyl-2-(2-methyl-2-nitropropoxy)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H25NO3/c1-12(2,15(16)17)9-18-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,6-9H2,1-5H3/t10-,11+,14-/m1/s1 |
Clave InChI |
BJPQXEZVCKJQEG-UHIISALHSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C1(C)C)C[C@@H]2OCC(C)(C)[N+](=O)[O-] |
SMILES canónico |
CC1(C2CCC1(C(C2)OCC(C)(C)[N+](=O)[O-])C)C |
melting_point |
The physical description reflects the varying melting points which range from around -30 °C to 25 °C. |
Descripción física |
Clear to slightly hazy liquid, hazy to white paste, or white solid; Sweet pungent odor; [Sasol North America MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


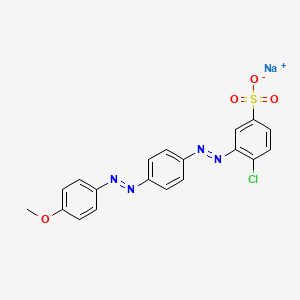
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)
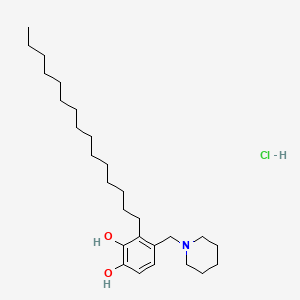
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
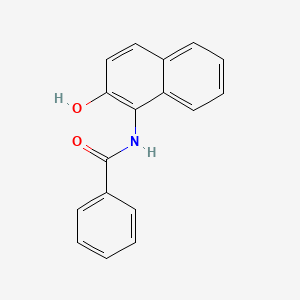

![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
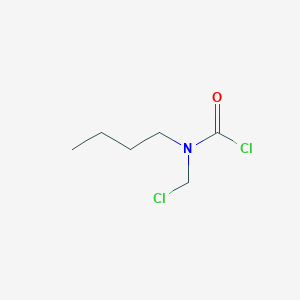
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
